4-chloro-3-nitro-N-4-pyridinylbenzamide
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Description
4-chloro-3-nitro-N-4-pyridinylbenzamide represents a compound of interest in the field of organic chemistry due to its unique structural components and functional groups. This compound integrates a benzamide moiety substituted with both chloro and nitro groups, alongside a pyridinyl group, which collectively contribute to its chemical behavior and potential applications in various domains including materials science and possibly as intermediates in pharmaceutical synthesis.
Synthesis Analysis
The synthesis of related nitrogen-containing heterocyclic compounds and their derivatives often involves nucleophilic substitution reactions, coupling reactions, or nitration processes. For instance, compounds with structural similarities, such as 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide, are synthesized through multi-step reactions starting from commercially available reagents, showcasing the complexity and versatility of synthetic routes available for nitrogen-rich compounds (Congming Ma et al., 2018).
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray diffraction, NMR, and electron diffraction. For closely related compounds, structural determination has revealed crucial details like bond lengths, molecular symmetry, and electron distribution, which are essential for understanding the molecular geometry and electronic structure of the compound. For example, the molecular structures of 4-nitro-, 4-methyl-, and 4-chloro-pyridine-N-oxides have been extensively studied, providing insight into their structural parameters (J. F. Chiang & John Song, 1983).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-chloro-3-nitro-N-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3/c13-10-2-1-8(7-11(10)16(18)19)12(17)15-9-3-5-14-6-4-9/h1-7H,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASKIBRSGKFFHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC=NC=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669409 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-3-nitro-N-pyridin-4-ylbenzamide |
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